molecular formula C9H8N2O2 B1346943 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 21801-79-6

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1346943
CAS No.: 21801-79-6
M. Wt: 176.17 g/mol
InChI Key: FBIUGCLQMKPURJ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a methyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules, potentially leading to cytotoxic effects . Additionally, this compound can bind to DNA, forming adducts that may interfere with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species, leading to the activation of stress-responsive signaling pathways . This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function . Furthermore, this compound has been reported to modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with DNA, which can lead to mutations and genomic instability . The compound can also inhibit the activity of key enzymes involved in cellular metabolism, such as cytochrome P450, by binding to their active sites and preventing substrate access . Additionally, this compound can activate signaling pathways related to oxidative stress and inflammation, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has been associated with chronic toxicity, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can influence the compound’s biological activity and toxicity. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites, impacting cellular energy homeostasis and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various cellular components, including proteins and nucleic acids, affecting its distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biological effects . For example, localization to the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization and subsequent functionalization. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core. The carboxylic acid group can then be introduced through further functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIUGCLQMKPURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176217
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-79-6
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of pyridin-2-amine (10 g, 106 mmol), ethyl 2-chloro-3-oxobutanoate (16 g, 97 mmol) and ethanol (200 mL) was stirred at 80° C. for 2 days. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, 8N aqueous sodium hydroxide solution (25 mL), water (75 mL) and ethanol (200 mL) were added to the obtained residue, and the mixture was stirred at 70° C. for 1 hr. 6N Hydrochloric acid (34 mL) was added dropwise to the reaction mixture under ice-cooling. The resulting precipitate was collected by filtration, washed with water, ethanol and diethyl ether and dried to give the title compound (7.6 g, 44%) as a pale-pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

A1: Research indicates that this compound derivatives exhibit various biological activities, particularly as anti-inflammatory agents. A study explored a series of these derivatives and evaluated their potential for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. []

Q2: How are this compound derivatives synthesized?

A2: The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids typically involves a two-step process. First, 2-aminopyridines are reacted with ethyl 2-chloroacetoacetate. Subsequently, the resulting ethyl carboxylates are hydrolyzed to yield the desired carboxylic acids. [] This approach allows for the creation of a diverse range of derivatives by modifying the substituents on the starting 2-aminopyridine.

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